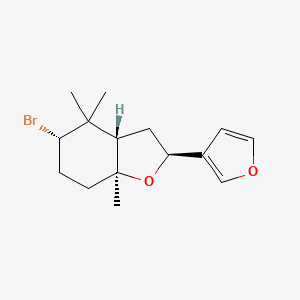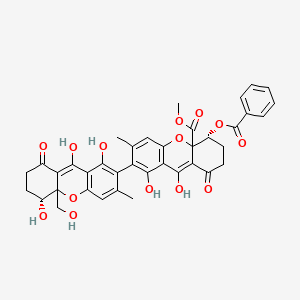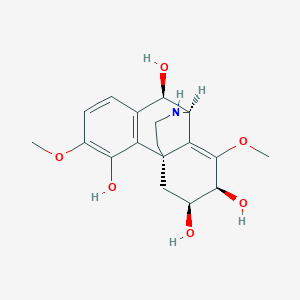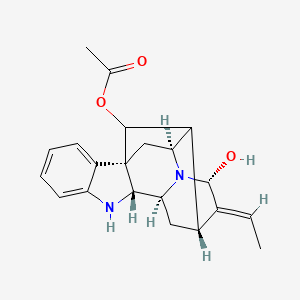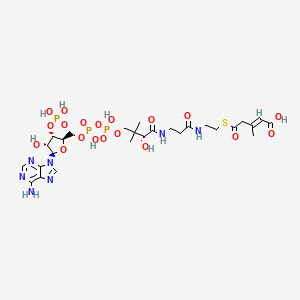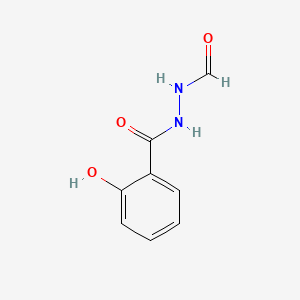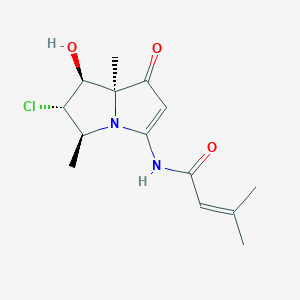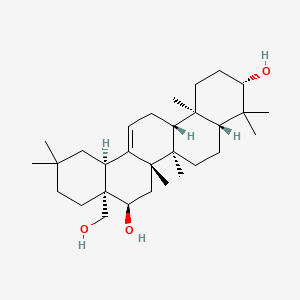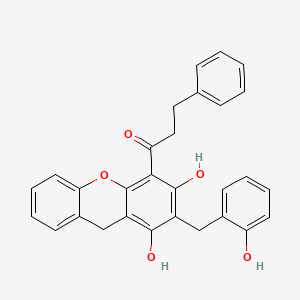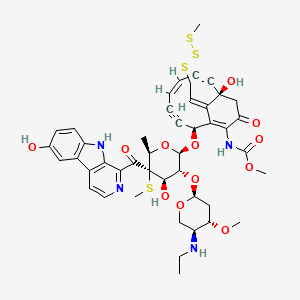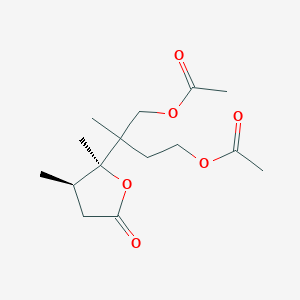
Ficusolide diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ficusolide diacetate is a natural product found in Ficus microcarpa with data available.
Scientific Research Applications
Antidiabetic Properties
Ficus species, particularly Ficus religiosa and others in the Moraceae family, have been traditionally used for treating diabetes mellitus. These species are rich in bioactive metabolites such as flavonoids, phenolic acids, tannins, alkaloids, glycosides, coumarins, triterpenoids, sterols, and vitamin E. Scientific studies have indicated these compounds, which may include ficusolide diacetate, significantly enhance insulin secretion and reduce blood glucose levels in various in vivo studies, providing a potential avenue for novel antidiabetic drug development (Deepa et al., 2018).
Hepatoprotective Effects
Several Ficus species have been traditionally utilized for their hepatoprotective properties. Research involving the ethanolic extract of Ficus species leaves demonstrated promising results in preserving liver function and phospholipids, suppressing pro-inflammatory cytokines, and enhancing hepatic regeneration and antioxidant defense systems. This suggests ficusolide diacetate could be a component contributing to these hepatoprotective activities (El-hawary et al., 2019).
Antimicrobial and Anti-inflammatory Applications
Extracts from Ficus species have been shown to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. These properties make them potential candidates for the treatment of various ailments such as asthma, diabetes, diarrhea, gastric problems, and inflammatory disorders. The active constituents, possibly including ficusolide diacetate, contribute to these therapeutic effects (Singh et al., 2011).
Bioactivity in Disease Management
The diverse chemical constituents of Ficus species, including ficusolide diacetate, have been linked with activities like antidiabetic, cognitive enhancement, wound healing, and hypolipidemic effects. These activities suggest potential roles in managing diseases and conditions like diabetes, cognitive disorders, wounds, and cholesterol-related issues (Keshari et al., 2016).
Antioxidant Properties
Ficus species extracts, which may contain ficusolide diacetate, have demonstrated significant antioxidant activities. These activities suggest a role in combating oxidative stress and related disorders, providing a therapeutic angle for conditions where oxidative damage is a key factor (AL HILFI, 2019).
properties
Molecular Formula |
C15H24O6 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
[4-acetyloxy-3-[(2S,3R)-2,3-dimethyl-5-oxooxolan-2-yl]-3-methylbutyl] acetate |
InChI |
InChI=1S/C15H24O6/c1-10-8-13(18)21-15(10,5)14(4,9-20-12(3)17)6-7-19-11(2)16/h10H,6-9H2,1-5H3/t10-,14?,15+/m1/s1 |
InChI Key |
MMYGDRMHYQNHMZ-PYUGYUQBSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)O[C@]1(C)C(C)(CCOC(=O)C)COC(=O)C |
Canonical SMILES |
CC1CC(=O)OC1(C)C(C)(CCOC(=O)C)COC(=O)C |
synonyms |
ficusolide diacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



